Ethyl [(3-benzyl-6-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate
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Overview
Description
Ethyl 2-[(3-benzyl-6-methyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a sulfur atom within their ring structure, which imparts unique chemical and biological properties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential therapeutic applications and its role as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(3-benzyl-6-methyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3-benzyl-6-methyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, often using reducing agents such as sodium borohydride.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in chemical synthesis .
Scientific Research Applications
Ethyl 2-[(3-benzyl-6-methyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetate has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.
Medicine: Preliminary studies suggest that this compound may exhibit antimicrobial, anticancer, and anti-inflammatory properties, warranting further investigation.
Mechanism of Action
The mechanism of action of Ethyl 2-[(3-benzyl-6-methyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. These interactions can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzothiolo[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure but differ in their substituents, affecting their chemical and biological properties.
Thioether Esters: Compounds with a thioether linkage and ester functional group exhibit comparable reactivity and applications.
Sulfoxides and Sulfones:
Uniqueness
Ethyl 2-[(3-benzyl-6-methyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetate stands out due to its specific combination of functional groups and heterocyclic structure. This unique arrangement imparts distinct reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
327168-58-1 |
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Molecular Formula |
C22H24N2O3S2 |
Molecular Weight |
428.6g/mol |
IUPAC Name |
ethyl 2-[(3-benzyl-6-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/C22H24N2O3S2/c1-3-27-18(25)13-28-22-23-20-19(16-11-14(2)9-10-17(16)29-20)21(26)24(22)12-15-7-5-4-6-8-15/h4-8,14H,3,9-13H2,1-2H3 |
InChI Key |
FBLQDAZYPRQRBB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CSC1=NC2=C(C3=C(S2)CCC(C3)C)C(=O)N1CC4=CC=CC=C4 |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C3=C(S2)CCC(C3)C)C(=O)N1CC4=CC=CC=C4 |
Origin of Product |
United States |
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